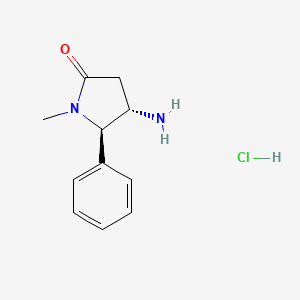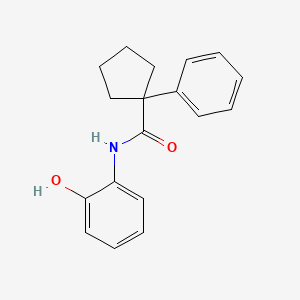
N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a carboxamide), a methanesulfonyl group (a sulfur atom bonded to two oxygen atoms and a methyl group), and two methoxy groups (an oxygen atom bonded to a methyl group) attached to the benzene ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through a series of reactions involving nucleophilic substitution and condensation . The methanesulfonyl group can be introduced using methanesulfonyl chloride, and the methoxy groups can be introduced using a reagent like dimethyl sulfate .Molecular Structure Analysis
The molecule contains a total of 34 bond(s). There are 17 non-H bond(s), 9 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 tertiary amide(s) (aliphatic), and 1 sulfone(s) .Chemical Reactions Analysis
The methanesulfonyl group is a good leaving group, which means it can be replaced by a nucleophile in a substitution reaction . The benzamide and methoxy groups can also participate in various chemical reactions, but the specifics would depend on the reaction conditions and other reagents present .Scientific Research Applications
Chitin Synthesis Inhibition
These applications highlight the versatility and potential of N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide in diverse scientific contexts. Researchers continue to explore its properties, paving the way for exciting discoveries and practical applications . If you need further details or additional applications, feel free to ask! 😊
Mechanism of Action
Target of Action
The primary target of N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide is Tyrosine Kinase 2 (TYK2) . TYK2 is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway .
Mode of Action
N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide acts as an allosteric inhibitor of TYK2 . It binds to the TYK2 pseudokinase (JH2) domain, which is a unique feature of the JAK family . This binding inhibits the catalytic activity of TYK2, preventing the phosphorylation and activation of STAT proteins .
Biochemical Pathways
The inhibition of TYK2 affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell . The inhibition of TYK2 thus impacts the cellular response to cytokines and growth factors .
Result of Action
The result of N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide’s action is the inhibition of TYK2 activity, leading to a decrease in the transduction of cytokine-mediated signals . This can result in the modulation of immune responses and inflammation, making it potentially useful in the treatment of autoimmune diseases .
properties
IUPAC Name |
2,5-dimethoxy-N-(2-methylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-21-11-8-9-14(22-2)12(10-11)16(18)17-13-6-4-5-7-15(13)23(3,19)20/h4-10H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFRVSWNYLFZSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=CC=CC=C2S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(5-Bromo-2-propoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2376006.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2376008.png)
![N-[(2-Cyclopropyl-1-methylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2376011.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide](/img/structure/B2376016.png)

![5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2376019.png)
![Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate](/img/structure/B2376020.png)

![methyl 5-(((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2376022.png)



![N-[4-[4-[Methyl(pyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2376026.png)